Cas no 562-10-7 (Doxylamine succinate)

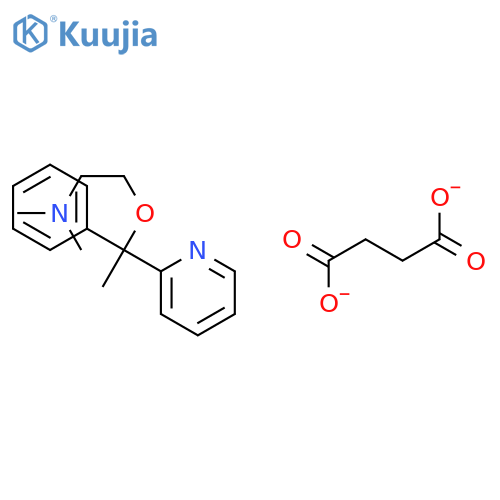

Doxylamine succinate structure

商品名:Doxylamine succinate

Doxylamine succinate 化学的及び物理的性質

名前と識別子

-

- Doxylamine succinate

- N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine succinate

- Doxylamine succinate salt

- Doxylamine (succinate)

- Doxylamine succinate solution

- butanedioic acid,N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

- N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine Succinate

- Decapryn

- Evigoa D

- A-H Injection

- Decapryn Succinate

- Unisom

- Gittalun

- Alsadorm

- Mereprine

- Sedaplus

- Doxy-sleep-aid

- Doxylamine succinate (1:1)

- Hoggar N

- Decapryn succinate (1:1)

- Doxylamine hydrogen succinate

- Doxylamine succinate [USP]

- MLS000028417

- 2-Dimethylaminoethoxyphenylmethyl-2-picoline succinate (1:1)

- Dimethylaminoethoxy-methyl-benzyl-pyridine suc

-

- MDL: MFCD00056168

- インチ: 1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)

- InChIKey: KBAUFVUYFNWQFM-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C1=C([H])C([H])=C([H])C([H])=N1)C1C([H])=C([H])C([H])=C([H])C=1[H].O([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 388.199822g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 9

- どういたいしつりょう: 388.199822g/mol

- 単一同位体質量: 388.199822g/mol

- 水素結合トポロジー分子極性表面積: 100Ų

- 重原子数: 28

- 複雑さ: 369

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Solid powder

- 密度みつど: 1.043

- ゆうかいてん: 109.0 to 113.0 deg-C

- ふってん: 364.9°C at 760 mmHg

- フラッシュポイント: 華氏温度:48.2°f

摂氏度:9°c - あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, acids, bases.

- PSA: 99.96000

- LogP: 2.85910

- マーカー: 3441

- 濃度: 1.0 mg/mL in methanol (as free base)

Doxylamine succinate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S26; S36/37

- RTECS番号:US9275000

-

危険物標識:

- どくせい:LD50 in mice, rabbits (mg/kg): 470, 250 orally; 62, 49 i.v.; in mice, male rats, female rats (mg/kg): 460, 440, 445 s.c. (Brown, Werner)

- セキュリティ用語:S26;S36/37

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Doxylamine succinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1227006-300MG |

562-10-7 | 300MG |

¥4457.19 | 2023-01-05 | |||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12344-50mg |

Doxylamine Succinate |

562-10-7 | 98% | 50mg |

¥592.00 | 2023-09-09 | |

| TRC | D562000-5g |

Doxylamine Succinate |

562-10-7 | 5g |

$131.00 | 2023-05-18 | ||

| Key Organics Ltd | AS-13661-10MG |

Doxylamine succinate |

562-10-7 | >98% | 10mg |

£51.00 | 2023-09-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028782-1g |

Doxylamine succinate |

562-10-7 | 99% | 1g |

¥84 | 2024-05-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129627-25g |

Doxylamine succinate |

562-10-7 | ≥99% | 25g |

¥812.90 | 2023-09-03 | |

| Key Organics Ltd | AS-13661-5MG |

Doxylamine succinate |

562-10-7 | >98% | 5mg |

£42.00 | 2023-09-08 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1115-1 mL * 10 mM (in DMSO) |

Doxylamine succinate |

562-10-7 | 99.12% | 1 mL * 10 mM (in DMSO) |

¥410.00 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1420-1G |

Doxylamine succinate |

562-10-7 | 1g |

¥1376.08 | 2025-01-16 | ||

| Key Organics Ltd | AS-13661-1MG |

Doxylamine succinate |

562-10-7 | >98% | 1mg |

£36.00 | 2023-09-08 |

Doxylamine succinate サプライヤー

atkchemica

ゴールドメンバー

(CAS:562-10-7)Doxylamine succinate

注文番号:CL3680

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:22

価格 ($):discuss personally

Doxylamine succinate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

562-10-7 (Doxylamine succinate) 関連製品

- 328233-13-2(trans-7'-Oxo-spirocyclohexane-1,5'(7'h)-furo3,4-bpyridine-4-carboxylicacid)

- 562-10-7(Doxylamine succinate)

- 41340-25-4(Etodolac)

- 767282-21-3(7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one)

- 132-20-7(Pheniramine maleate)

- 469-21-6((±)-Doxylamine)

- 15905-71-2(2-Pyridinyl)

- 1216840-94-6(Doxylamine-d5 Succinate)

- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)

- 122188-02-7(1,8-Diethyl-1,3,4,9-tetrahydro-pyrano3,4-bindole-1-acetic Acid Methyl Ester)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:562-10-7)琥珀酸多西拉敏

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:562-10-7)Doxylamine succinate

清らかである:99%

はかる:25g

価格 ($):316.0